

Xestospongine C effects on neuronal calcium homeostasis

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Compound of Interest

Compound Name: Xestospongine C

Cat. No.: B1683340

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Xestospongine C: A Technical Guide to its Effects on Neuronal Calcium Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

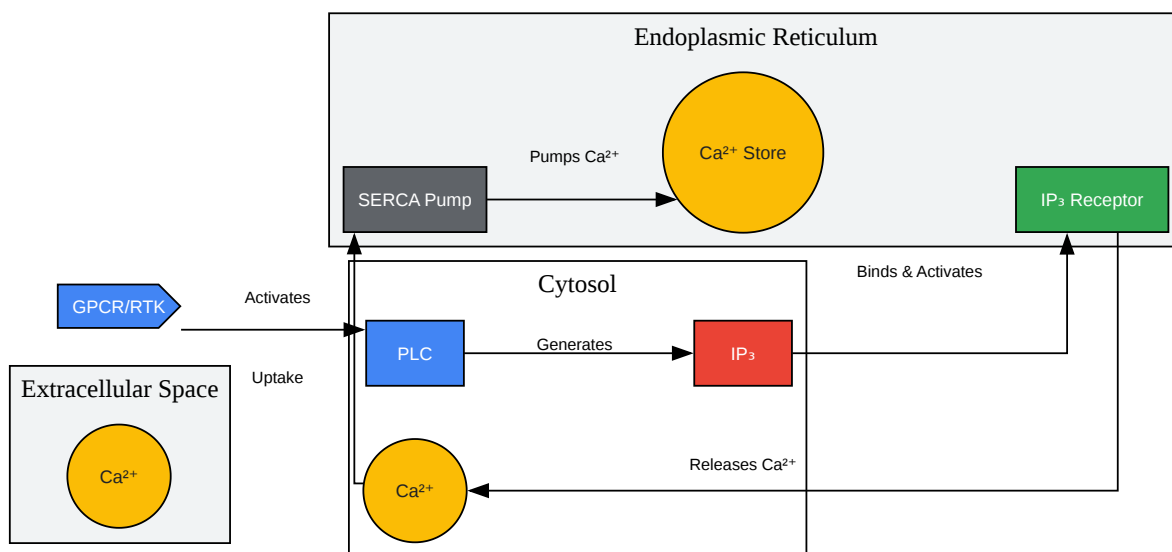
Xestospongine C (XeC) is a macrocyclic compound widely utilized in cellular biology as a pharmacological tool to investigate intracellular calcium (Ca^{2+}) signaling. Initially characterized as a potent, reversible, and membrane-permeable antagonist of the inositol 1,4,5-trisphosphate receptor (IP_3R), it has been instrumental in elucidating the role of IP_3 -mediated Ca^{2+} release from the endoplasmic reticulum (ER). However, accumulating evidence reveals a more complex pharmacological profile, with multiple studies demonstrating that **Xestospongine C** also acts as a potent inhibitor of the sarco/endoplasmic reticulum Ca^{2+} -ATPase (SERCA) pump. This dual inhibitory action complicates the interpretation of experimental data and necessitates careful experimental design. This guide provides an in-depth technical overview of **Xestospongine C**'s mechanisms of action, quantitative data on its effects, detailed experimental protocols for its use, and its application in the study of neuronal pathophysiology, particularly in neurodegenerative diseases like Alzheimer's.

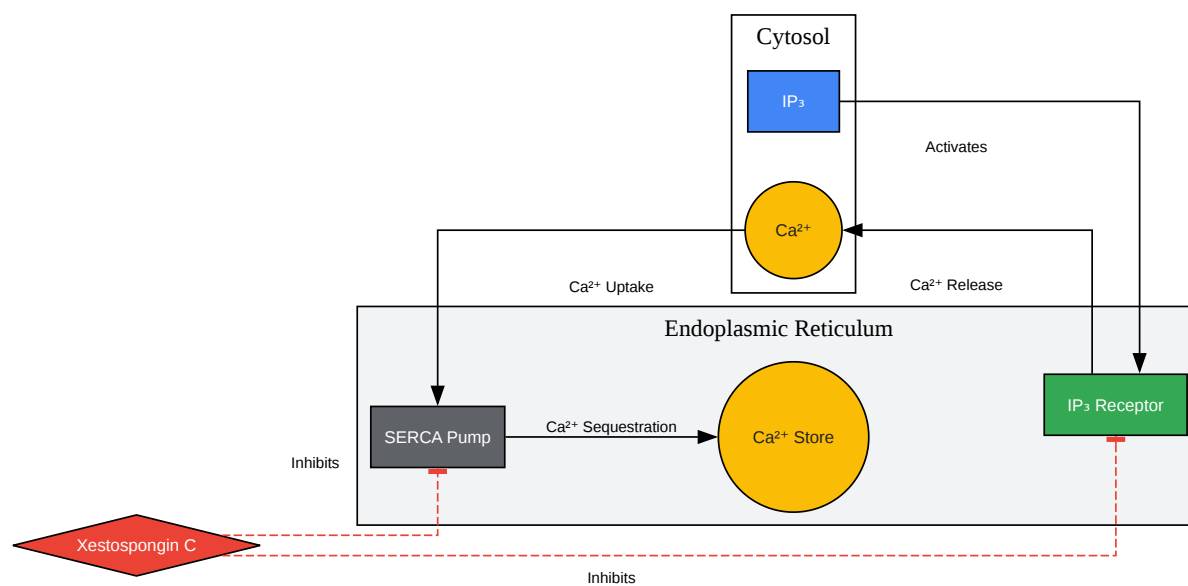
Introduction to Neuronal Calcium Homeostasis

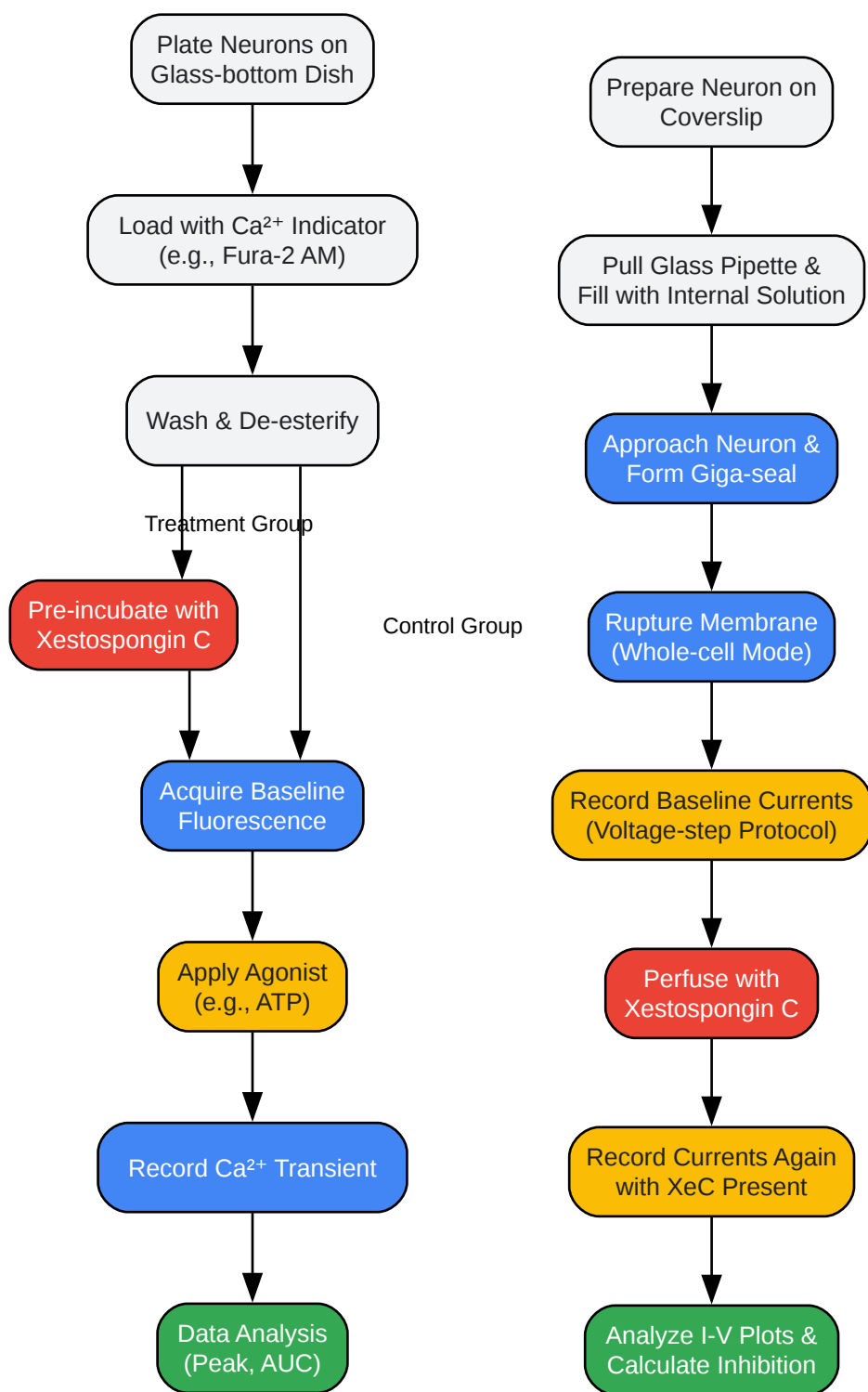
Calcium is a ubiquitous and versatile second messenger that governs a vast array of neuronal functions, including neurotransmitter release, synaptic plasticity, gene expression, and apoptosis.^[1] Neurons maintain a steep electrochemical gradient with cytosolic Ca^{2+}

concentrations ($[Ca^{2+}]_i$) at rest in the low nanomolar range (~50-100 nM), compared to extracellular levels in the low millimolar range. The endoplasmic reticulum (ER) serves as the primary intracellular Ca^{2+} store, sequestering calcium to high concentrations.

The precise regulation of $[Ca^{2+}]_i$ is managed by a coordinated system of channels, pumps, and binding proteins. A key signaling pathway for releasing ER calcium involves the activation of cell surface receptors (e.g., G-protein coupled receptors), which stimulate phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP_2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP_3).^[2] IP_3 diffuses through the cytosol and binds to IP_3 receptors (IP_3Rs), which are ligand-gated Ca^{2+} channels on the ER membrane, triggering the release of stored Ca^{2+} .^[3] To restore basal cytosolic Ca^{2+} levels and replenish ER stores, the SERCA pump actively transports Ca^{2+} from the cytosol back into the ER lumen, a process fueled by ATP hydrolysis.^{[4][5]}







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